molecular formula C18H18N4O3 B2880048 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide CAS No. 955780-92-4

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2880048
CAS No.: 955780-92-4
M. Wt: 338.367
InChI Key: RWGCBBALZJOJPE-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide (CAS: 955780-92-4) is a heterocyclic compound featuring a cyclopropanecarboxamide group attached to a methoxyphenyl scaffold, which is further substituted with a 6-methoxyimidazo[1,2-b]pyridazine moiety. Its molecular formula is C₁₈H₁₈N₄O₃ (MW: 338.36 g/mol), and it is primarily used in research contexts for pharmacological studies, particularly targeting kinase inhibition due to the imidazo[1,2-b]pyridazine core’s affinity for ATP-binding pockets . The compound is commercially available at a price of $574.00/mg (90% purity) and is synthesized via coupling reactions involving cyclopropanecarboxylic acid derivatives and substituted anilines, as inferred from analogous synthetic routes in and .

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-15-6-5-12(9-13(15)20-18(23)11-3-4-11)14-10-22-16(19-14)7-8-17(21-22)25-2/h5-11H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGCBBALZJOJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of acetamides. Its structure incorporates both aromatic and heterocyclic moieties, which suggests potential interactions with various biological targets. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.4 g/mol. The presence of methoxy groups and cyclopropane enhances its biological activity by influencing solubility and receptor interactions.

PropertyValue
Molecular FormulaC19H22N4O3
Molecular Weight342.4 g/mol
LogP3.54

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The methoxy groups may enhance lipophilicity, facilitating better membrane permeability and receptor binding.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. For instance, related imidazo[1,2-b]pyridazine derivatives have shown potent inhibition of VEGF receptor 2 kinase with an IC50 value as low as 0.95 nM, leading to reduced tumor growth in xenograft models .

Antimicrobial Activity

Studies have suggested that the structural features of this compound may also confer antimicrobial properties. The presence of heterocycles can enhance interaction with microbial enzymes or receptors, potentially disrupting their function and leading to cell death.

Neuroprotective Effects

Preliminary findings indicate that derivatives of imidazo[1,2-b]pyridazine may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • VEGF Inhibition Study : A study focused on the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives demonstrated that certain analogs significantly inhibited VEGF-stimulated endothelial cell proliferation, supporting their potential as therapeutic agents in cancer treatment .
  • Anticonvulsant Activity : In another study, related compounds were screened for anticonvulsant activity using a maximal electroshock seizure (MES) model in rats. Some derivatives showed promising results without significant neurotoxicity, indicating their potential for further development in epilepsy treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds share the imidazo[1,2-b]pyridazine core but differ in substituents, influencing their physicochemical properties, biological activity, and applications:

N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Cyclopentanecarboxamide (CAS: 946217-68-1)

  • Molecular Formula : C₂₀H₂₀ClN₄O₂ (MW: ~392.85 g/mol).
  • Key Differences: Substituents: Chloro group at the phenyl 2-position instead of methoxy; cyclopentane (vs. cyclopropane) in the carboxamide. The larger cyclopentane increases steric bulk, which may reduce metabolic clearance but hinder membrane permeability compared to the cyclopropane analog .

2-Fluoro-N-[2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl]Benzenesulfonamide

  • Molecular Formula : C₂₀H₁₇FN₄O₄S (MW: 428.44 g/mol).
  • Key Differences :
    • Substituents : Benzenesulfonamide replaces cyclopropanecarboxamide; fluorine at the benzene 2-position.
    • Impact : The sulfonamide group introduces hydrogen-bonding capacity, enhancing solubility and target selectivity. Fluorine improves metabolic stability via reduced cytochrome P450-mediated oxidation .

N-(5-(6-(2-Fluoro-5-Methoxyphenyl)Imidazo[1,2-b]Pyridazin-2-yl)-2-(Trifluoromethyl)Phenyl)Pivalamide (CAS: 1383619-76-8)

  • Key Differences :
    • Substituents : Trifluoromethylphenyl and pivalamide (tert-butyl amide) groups.
    • Impact : The trifluoromethyl group increases lipophilicity and bioavailability, while the bulky pivalamide moiety resists enzymatic degradation, prolonging half-life .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Inferred) Biological Activity (Inferred)
N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide 955780-92-4 C₁₈H₁₈N₄O₃ 338.36 Cyclopropane, methoxy Moderate (logP ~2.5) Kinase inhibition
N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide 946217-68-1 C₂₀H₂₀ClN₄O₂ 392.85 Chloro, cyclopentane Low (logP ~3.1) Enhanced hydrophobic binding
2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide - C₂₀H₁₇FN₄O₄S 428.44 Sulfonamide, fluorine High (logP ~1.8) Improved solubility and stability
N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide 1383619-76-8 - - Trifluoromethyl, pivalamide Very low (logP ~4.0) Prolonged half-life

Research Findings and Implications

Kinase Inhibition : The imidazo[1,2-b]pyridazine core is critical for ATP-binding pocket interactions. Methoxy groups (as in the target compound) optimize hydrogen bonding with kinase residues, while bulkier substituents (e.g., cyclopentane) may reduce affinity .

Metabolic Stability : Fluorine and sulfonamide groups () enhance metabolic stability by resisting oxidative degradation, whereas cyclopropane’s rigidity balances stability and activity .

Synthetic Challenges : Coupling reactions (e.g., HATU-mediated amidation in ) are common for these compounds, but steric hindrance from substituents like pivalamide requires optimized conditions .

Preparation Methods

Synthesis of the Imidazo[1,2-b]Pyridazine Core

Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines

The imidazo[1,2-b]pyridazine backbone is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃). Halogen substitution (Cl, F, I) at the 6-position of pyridazine directs regioselectivity by reducing nucleophilicity at undesired nitrogen sites. For example:

  • 3-Amino-6-methoxypyridazine is prepared by treating 3,6-dichloropyridazine with sodium methoxide.
  • Reaction with α-bromo-4-methoxyacetophenone in DMF at 80°C yields 6-methoxy-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine .

Key Optimization :

  • Halogen choice impacts yield: 6-iodo derivatives provide higher reactivity in subsequent Suzuki couplings.
  • Microwave-assisted conditions reduce reaction time from 12 hours to 30 minutes.

Functionalization of the Phenyl Ring

Introduction of the 2-Methoxy-5-Substituted Phenyl Group

The target compound’s phenyl ring requires methoxy groups at positions 2 and 5, with the latter hosting the imidazo[1,2-b]pyridazine moiety.

Ullmann Coupling

A copper-catalyzed Ullmann coupling attaches pre-formed imidazo[1,2-b]pyridazine to 2-methoxy-5-iodophenol:

  • 2-Methoxy-5-iodophenol is treated with 6-methoxyimidazo[1,2-b]pyridazine-2-boronic acid under CuI/L-proline catalysis.
  • Reaction in DMSO at 100°C achieves 68% yield.
Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling is preferred for scalability:

  • 5-Bromo-2-methoxyphenylamine reacts with 6-methoxyimidazo[1,2-b]pyridazine-2-boronic ester using Pd(PPh₃)₄ and Na₂CO₃.
  • DME/H₂O solvent at 80°C furnishes the biaryl product in 82% yield.

Amidation with Cyclopropanecarboxylic Acid

Activation and Coupling

The final step involves converting the phenylamine to the cyclopropanecarboxamide:

  • 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methoxyaniline is treated with cyclopropanecarbonyl chloride in the presence of Et₃N.
  • Reaction in THF at 0°C to room temperature achieves 90% yield.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 7.89 (d, J = 8.4 Hz, 1H, phenyl-H), 6.98 (s, 1H, NH), 3.92 (s, 3H, OCH₃), 1.42–1.38 (m, 4H, cyclopropane).
  • HRMS : m/z calc. for C₁₉H₁₈N₄O₃ [M+H]⁺: 367.1412; found: 367.1409.

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines imidazo[1,2-b]pyridazine formation and amidation:

  • 3-Amino-6-methoxypyridazine , α-bromo-2-methoxy-5-nitrophenylacetone , and cyclopropanecarbonyl chloride react sequentially in DMF.
  • NaH mediates cyclization, followed by in-situ amidation, yielding 65% product.

Advantages :

  • Eliminates intermediate purification.
  • Reduces total synthesis time by 40%.

Challenges and Optimization Strategies

Regioselectivity in Imidazo Ring Formation

Competing alkylation at non-adjacent pyridazine nitrogens is mitigated by:

  • Using 6-halo substituents to block undesired sites.
  • Employing bulky bases (e.g., DBU) to favor kinetic control.

Purification of Polar Intermediates

  • HPLC with C18 columns and H₂O/MeCN gradients resolves regioisomeric impurities.
  • Recrystallization from EtOAc/hexanes improves purity to >98%.

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